

experimental verification of the thermochemical properties of triptane

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Compound of Interest

Compound Name: **2,2,3-Trimethylbutane**

Cat. No.: **B165475**

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A Comparative Analysis of the Thermochemical Properties of Triptane

For researchers, scientists, and drug development professionals, a thorough understanding of the thermochemical properties of compounds is paramount for applications ranging from fuel development to drug formulation. This guide provides a detailed comparison of the experimentally determined thermochemical properties of triptane (**2,2,3-trimethylbutane**) and a key alternative, isoctane (2,2,4-trimethylpentane), supported by experimental data and detailed methodologies.

Triptane, a highly branched heptane isomer, has garnered significant interest due to its exceptional anti-knock properties in internal combustion engines. Its compact structure influences its thermodynamic stability and energy release upon combustion. Isooctane, another highly branched alkane, serves as a primary reference standard for octane ratings and provides a valuable benchmark for comparison. This guide delves into the experimental verification of their key thermochemical parameters: the standard enthalpy of formation, the standard enthalpy of combustion, and heat capacity.

Quantitative Thermochemical Data

The following tables summarize the experimentally determined thermochemical properties for triptane and isoctane. These values have been compiled from various calorimetric studies.

Table 1: Standard Enthalpy of Formation and Combustion (at 298.15 K)

Compound	Formula	Standard Enthalpy of Formation (liquid), $\Delta_fH^\circ(l)$ (kJ/mol)	Standard Enthalpy of Combustion (liquid), $\Delta_cH^\circ(l)$ (kJ/mol)
Triptane	C_7H_{16}	$-236.9 \pm 1.1[1]$, $-238 \pm 1[1]$	$-4803.99 \pm 0.50[1]$
Isooctane	C_8H_{18}	-259.3 ± 1.3	-5461.3 ± 1.3

Table 2: Gas Phase Heat Capacity (C_p, gas) at Various Temperatures

Temperature (K)	Triptane C_p, gas (J/mol·K) [1]	Isooctane C_p, gas (J/mol·K)
328.80	178.82 ± 0.18	-
348.85	188.66 ± 0.19	-
369.20	198.28 ± 0.20	-
400.40	213.05 ± 0.21	244.60
434.30	228.20 ± 0.23	-
461.80	239.99 ± 0.24	-
500.00	256.06	293.42

Experimental Protocols

The determination of the thermochemical properties presented above relies on precise calorimetric techniques. The following sections detail the methodologies for the key experiments.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is experimentally determined using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

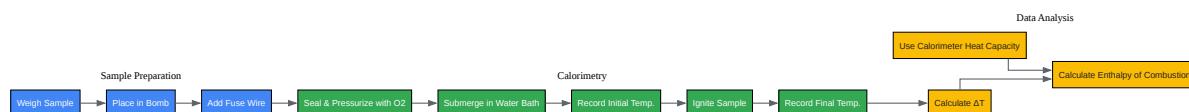
Apparatus:

- Combustion Bomb: A high-pressure stainless steel vessel.
- Calorimeter Jacket: An insulated container to house the bomb and water bath, minimizing heat exchange with the surroundings.
- Water Bath: A precisely measured quantity of water surrounding the bomb.
- Stirrer: To ensure uniform temperature distribution in the water.
- High-Precision Thermometer: To measure the temperature change of the water.
- Ignition System: To initiate the combustion of the sample.

Procedure:

- A pellet of a known mass of the sample (triptane or isoctane) is placed in the sample holder within the bomb.
- A fuse wire is connected to the ignition circuit and positioned to be in contact with the sample.
- The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.
- The bomb is submerged in a known volume of water in the calorimeter.
- The initial temperature of the water is recorded.
- The sample is ignited by passing an electric current through the fuse wire.

- The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.
- The heat capacity of the calorimeter system is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid.
- The enthalpy of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and the mass of the sample.



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Workflow for Bomb Calorimetry

Determination of Heat Capacity via Differential Scanning Calorimetry (DSC)

The heat capacity of a substance is determined using a differential scanning calorimeter.

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature, while both are subjected to a controlled temperature program.

Apparatus:

- DSC Cell: Contains a sample and a reference pan holder.
- Furnace: To provide controlled heating and cooling.

- Sensors: To measure the temperature and heat flow difference between the sample and reference.
- Purge Gas System: To maintain an inert atmosphere.

Procedure:

- A baseline is established by running the DSC with empty sample and reference pans.
- A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the DSC is run to obtain a calibration curve.
- The standard is replaced with a known mass of the sample (triptane or iso-octane), and the DSC is run under the same conditions.
- The heat flow difference between the sample and the reference is recorded as a function of temperature.
- The heat capacity of the sample is calculated by comparing its heat flow curve to that of the standard material and the baseline.

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References

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